molecular formula C6H12ClF2N B2571626 2-(2,2-Difluoro-1-methylcyclopropyl)ethan-1-amine hydrochloride CAS No. 1955541-55-5

2-(2,2-Difluoro-1-methylcyclopropyl)ethan-1-amine hydrochloride

Cat. No.: B2571626
CAS No.: 1955541-55-5
M. Wt: 171.62
InChI Key: YTKVULRVOAKYMW-UHFFFAOYSA-N
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Description

2-(2,2-Difluoro-1-methylcyclopropyl)ethan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropyl ring substituted with two fluorine atoms and a methyl group, and an ethan-1-amine group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2,2-difluoro-1-methylcyclopropanol as the starting material.

  • Reaction Steps: The cyclopropanol undergoes a series of reactions including reduction, substitution, and halogenation to introduce the amine group.

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Types of Reactions:

  • Oxidation: The compound can be oxidized to form various derivatives.

  • Reduction: Reduction reactions can be used to modify functional groups.

  • Substitution: Substitution reactions are common, especially with halogens.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents like lithium aluminum hydride are often used.

  • Substitution: Halogenation can be achieved using reagents like thionyl chloride.

Major Products Formed:

  • Oxidation products include carboxylic acids and ketones.

  • Reduction products may include alcohols and amines.

  • Substitution reactions can yield halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a building block for bioactive molecules and probes in biological research. Medicine: Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

  • 2,2-Difluoro-1-methylcyclopropanol

  • (2,2-Difluoro-1-methylcyclopropyl)methanol

  • 1,1-Difluoro-2-methylcyclohexane

Properties

IUPAC Name

2-(2,2-difluoro-1-methylcyclopropyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c1-5(2-3-9)4-6(5,7)8;/h2-4,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKVULRVOAKYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(F)F)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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